molecular formula C21H13Cl2N3O3S B2520870 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide CAS No. 922829-30-9

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide

Cat. No.: B2520870
CAS No.: 922829-30-9
M. Wt: 458.31
InChI Key: XYNGNKQEORMEAM-UHFFFAOYSA-N
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Description

N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2,4-dichloro-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C21H13Cl2N3O3S and its molecular weight is 458.31. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Research in the field of heterocyclic chemistry often explores the synthesis of novel compounds with potential biological activities. For example, the synthesis of heterocyclic compounds such as N-(4-phenylthiazol-2-yl)-2-(3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives has been reported, where these compounds were characterized and evaluated for their antibacterial and antifungal activities (Patel & Patel, 2015). Such studies underline the importance of synthetic chemistry in developing new molecules with potential therapeutic applications.

Kinase Inhibition for Therapeutic Targets

Another significant area of research involves the identification and evaluation of kinase inhibitors for therapeutic purposes. Compounds with a structure similar to the query have been investigated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), demonstrating potential as selective and efficacious inhibitors with promising pharmacokinetic properties and in vivo efficacy in carcinoma models (Borzilleri et al., 2006).

Molecular Docking and Antimicrobial Activity

The use of molecular docking techniques to screen compounds for biological activity is an emerging field that combines computational biology and chemistry. For instance, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been screened against various proteins, revealing moderate to good binding energies and exhibiting antimicrobial and antioxidant activity (Flefel et al., 2018).

Electrochromic Materials and Low Bandgap Polymers

Research into materials science often focuses on the synthesis of compounds for specific applications, such as electrochromic materials. Thiadiazolo[3,4-c]pyridine derivatives have been investigated for their electron-accepting ability, offering potential advantages in developing donor-acceptor-type conjugated polymers for electrochromic applications, demonstrating lower bandgaps and favorable redox activity (Ming et al., 2015).

Synthesis and Antimicrobial Evaluation

The synthesis of new compounds and their evaluation for antimicrobial activity continues to be a critical area of research, aiming at addressing the growing concern over antibiotic resistance. Novel thienopyrimidine derivatives have been synthesized and assessed for their antimicrobial efficacy, showcasing the importance of chemical synthesis in discovering new antimicrobial agents (Bhuiyan et al., 2006).

Safety and Hazards

The compound has several hazard statements including H302-H312-H315-H319-H332-H335 . Precautionary measures include P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Properties

IUPAC Name

2,4-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13Cl2N3O3S/c22-13-3-4-14(15(23)6-13)20(27)26(10-12-2-1-5-24-9-12)21-25-16-7-17-18(29-11-28-17)8-19(16)30-21/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYNGNKQEORMEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)N(CC4=CN=CC=C4)C(=O)C5=C(C=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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